

BAY 73-6691 racemate toxicity and side effects in vivo

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Compound of Interest

Compound Name: BAY 73-6691 racemate

Cat. No.: B2688832

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Technical Support Center: BAY 73-6691 Racemate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo toxicity and side effects of **BAY 73-6691 racemate**. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, dedicated in vivo toxicology studies for **BAY 73-6691 racemate** are limited. The following information is collated from studies primarily focused on its therapeutic efficacy as a phosphodiesterase 9 (PDE9) inhibitor. Researchers should exercise caution and conduct their own comprehensive safety assessments.

Frequently Asked Questions (FAQs)

Q1: What is the known in vivo safety profile of **BAY 73-6691 racemate**?

A1: Based on available research, BAY 73-6691 has been evaluated in rodent models primarily for its nootropic effects. In these studies, it has been shown to improve learning and memory.^[1]^[2]^[3] Specific adverse effects at therapeutic doses have not been extensively reported in the public domain. However, a study on 5/6 nephrectomized rats indicated that BAY 73-6691 did not improve cardiac and renal function and had limited beneficial effects on cardiac and renal histology at doses of 1 mg/kg/day and 5 mg/kg/day administered for 95 days.^[4]^[5]

Q2: Are there any known class-specific side effects of PDE9 inhibitors that I should be aware of?

A2: While specific side effects for BAY 73-6691 are not well-documented, a different PDE9 inhibitor, BI 409306, was reported to cause light phobia and other visual adverse effects in a Phase 1 trial with human volunteers.[6] Researchers should consider the possibility of such class-specific effects when designing their in vivo experiments with BAY 73-6691.

Q3: What are the reported effects of BAY 73-6691 on renal and cardiac parameters in vivo?

A3: In a study using a rat model of chronic kidney disease (5/6 nephrectomy), BAY 73-6691 administered at 1 mg/kg/day and 5 mg/kg/day for 95 days did not show significant improvement in cardiac and renal functional parameters.[4] The 5/6 nephrectomized rats developed albuminuria, a decrease in serum creatinine clearance, and elevated serum troponin T levels, which were not significantly attenuated by BAY 73-6691 treatment.[4][5] Histopathological analysis revealed that while it had some effect on cardiomyocyte size and renal perivascular fibrosis, it did not significantly alter other parameters like renal interstitial fibrosis or glomerulosclerosis.[4][5]

Troubleshooting Guide

Issue: Unexpected adverse events or animal morbidity observed during in vivo studies.

Possible Cause & Troubleshooting Steps:

- Dose and Formulation:
 - Verify Dose: Double-check your dose calculations. The effective doses for cognitive enhancement in rodents are reported to be in the range of 0.3 to 3 mg/kg.[3] Toxicity at higher doses has not been publicly reported.
 - Vehicle and Solubility: Ensure the vehicle used for administration is appropriate and non-toxic. BAY 73-6691 is a chemical compound that may require specific solvents for in vivo use. Improper formulation can lead to precipitation, altered bioavailability, and local or systemic toxicity.
- Animal Model and Health Status:

- Strain Differences: Be aware that drug effects can vary between different rodent strains.[\[2\]](#)
[\[7\]](#)
- Underlying Health Conditions: The study in 5/6 nephrectomized rats suggests that in models of pre-existing disease, the effects of BAY 73-6691 may differ from those in healthy animals.[\[4\]](#)[\[5\]](#) Ensure your animals are healthy and free from infections that could confound the results.
- Monitoring for Potential Side Effects:
 - Visual System: Given the reported visual side effects of another PDE9 inhibitor,[\[6\]](#) consider incorporating basic ophthalmological examinations or behavioral tests sensitive to visual disturbances in your study design.
 - Cardiovascular and Renal Function: If your experimental protocol involves long-term administration, periodic monitoring of cardiovascular (e.g., heart rate, blood pressure) and renal (e.g., proteinuria, serum creatinine) parameters is advisable.

Quantitative Data Summary

Animal Model	Doses Administered	Treatment Duration	Key Findings Related to Safety and Side Effects	Reference
5/6 Nephrectomized Rats	1 mg/kg/day and 5 mg/kg/day	95 days	Did not improve cardiac and renal functional parameters (albuminuria, serum creatinine clearance, serum troponin T). Had limited beneficial effects on cardiac and renal histologic parameters, with some improvement in cardiomyocyte size and renal perivascular fibrosis.	[4][5]
Wistar Rats	0.03, 0.3, and 3 mg/kg (i.p.)	Single dose	Improved social recognition performance at 0.3 and 3 mg/kg. No adverse effects were reported in this study focused on cognitive enhancement.	[3]
ICR Mice	Not specified in abstract	10 days (i.p.)	Protected against A β 25-35-induced oxidative	[8]

damage in the
hippocampus.
No adverse
effects were
mentioned.

Experimental Protocols

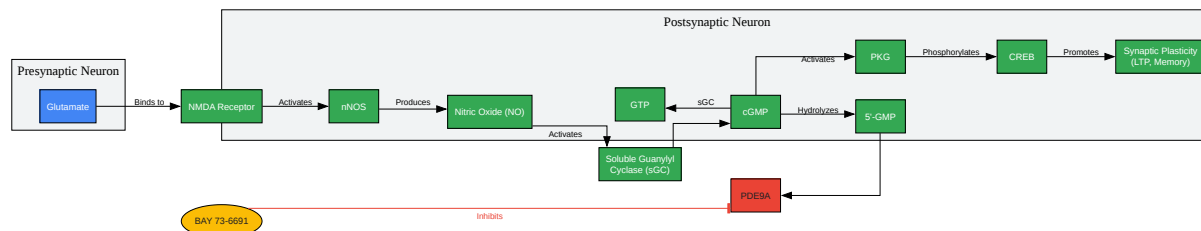
Protocol 1: Evaluation of Cardiac and Renal Effects in 5/6 Nephrectomized Rats

- Animal Model: 5/6 nephrectomized (5/6Nx) rats were used as a model for chronic kidney disease.
- Dosing: Two doses of BAY 73-6691 (1 mg/kg/day and 5 mg/kg/day) were administered for 95 days.
- Parameters Monitored:
 - Renal Function: Albuminuria, serum creatinine clearance (Ccr).
 - Cardiac Function: Serum troponin T levels, echocardiography (fractional shortening, stroke volume, left ventricular ejection fraction).
 - Histopathology: Renal interstitial fibrosis, glomerulosclerosis, cardiomyocyte size, renal perivascular fibrosis.
- Reference:[4][5]

Protocol 2: Assessment of Cognitive Enhancement in Healthy Rats

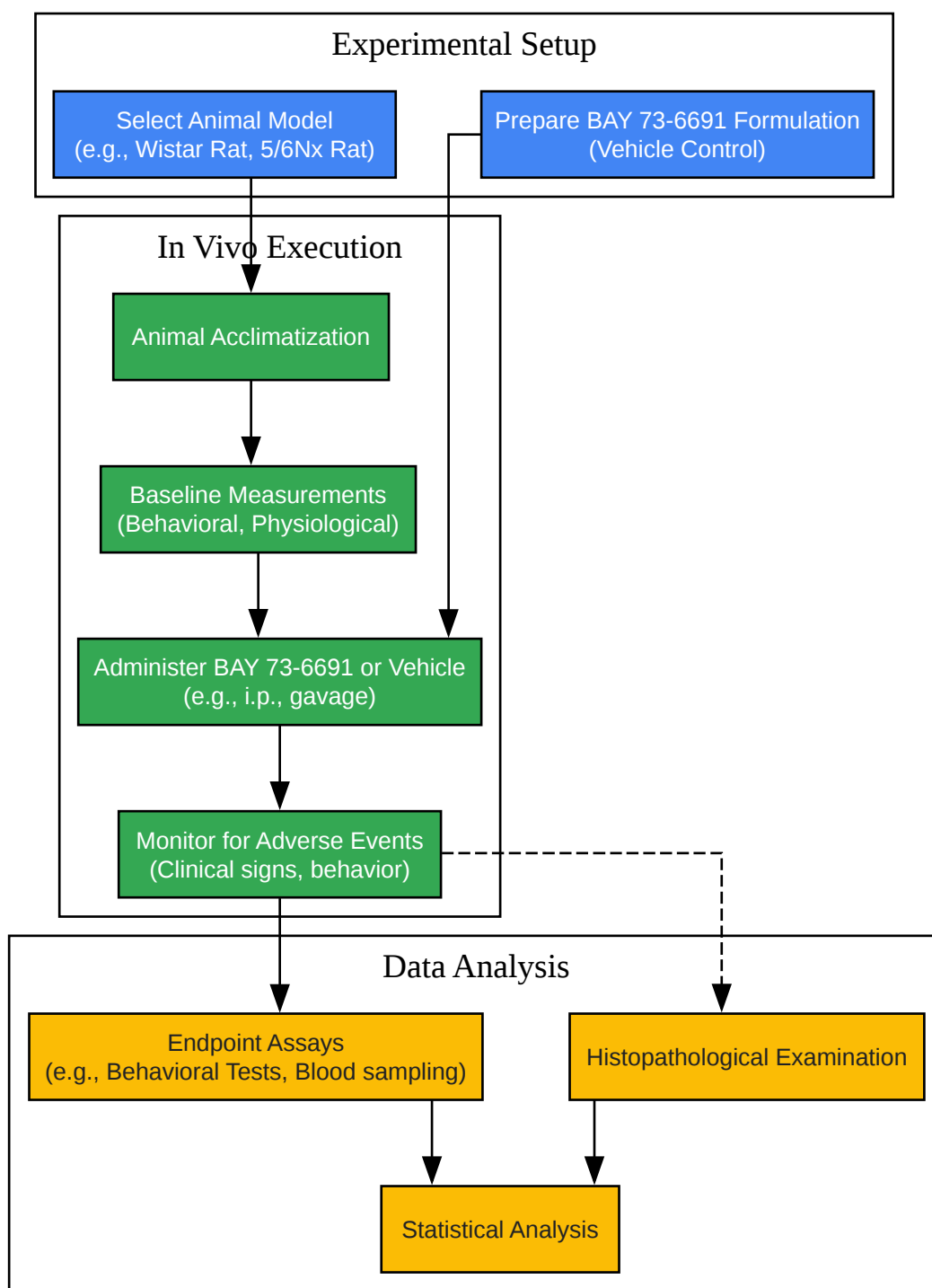
- Animal Model: Healthy Wistar rats.
- Dosing: BAY 73-6691 was administered via intraperitoneal (i.p.) injection at doses of 0.03, 0.3, and 3 mg/kg.
- Behavioral Task: Social recognition task to assess learning and memory.
- Reference:[3]

Visualizations



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Caption: Mechanism of action of BAY 73-6691 in enhancing synaptic plasticity.



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Caption: General experimental workflow for in vivo studies with BAY 73-6691.

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